molecular formula C15H26O B8260425 cis,cis-Farnesol CAS No. 16106-95-9

cis,cis-Farnesol

Cat. No.: B8260425
CAS No.: 16106-95-9
M. Wt: 222.37 g/mol
InChI Key: CRDAMVZIKSXKFV-FBXUGWQNSA-N
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Description

cis,cis-Farnesol is a naturally occurring sesquiterpenoid alcohol with the molecular formula C15H26O. It is one of the four geometric isomers of farnesol, the others being trans,trans-Farnesol, 2-cis,6-trans-Farnesol, and 2-trans,6-cis-Farnesol . This compound is found in various essential oils and is known for its pleasant floral aroma. It plays a significant role in the biosynthesis of other important biomolecules, including juvenile hormones in insects .

Preparation Methods

Synthetic Routes and Reaction Conditions: cis,cis-Farnesol can be synthesized through various methods, including the Wittig reaction and the Horner-Wadsworth-Emmons reaction. These methods involve the use of nerylacetone or geranylacetone as starting materials . The Wittig reaction typically employs phosphonium ylides, while the Horner-Wadsworth-Emmons reaction uses phosphonate esters to form the desired farnesol isomers.

Industrial Production Methods: Industrial production of this compound often involves the metabolic engineering of microorganisms such as Escherichia coli. By introducing specific enzymes and optimizing fermentation conditions, high yields of this compound can be achieved . This biotechnological approach is advantageous due to its sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: cis,cis-Farnesol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

    Oxidation: Farnesal, Farnesoic acid

    Reduction: Farnesane

    Substitution: Farnesyl esters, Farnesyl ethers

Comparison with Similar Compounds

  • trans,trans-Farnesol
  • 2-cis,6-trans-Farnesol
  • 2-trans,6-cis-Farnesol

Comparison: cis,cis-Farnesol is unique due to its specific geometric configuration, which influences its biological activity and chemical reactivity. For instance, while all isomers of farnesol have antimicrobial properties, this compound is particularly effective in inhibiting biofilm formation in Candida albicans . Additionally, its role in calcium homeostasis is more pronounced compared to other isomers .

Properties

IUPAC Name

(2Z,6Z)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11,16H,5-6,8,10,12H2,1-4H3/b14-9-,15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDAMVZIKSXKFV-FBXUGWQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCO)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C\CC/C(=C\CO)/C)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101317885
Record name cis-Farnesol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16106-95-9, 4602-84-0
Record name cis-Farnesol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16106-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Farnesol, (2Z,6Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016106959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Farnesol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02509
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name cis-Farnesol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FARNESOL, (2Z,6Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J03523NK03
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

< 25 °C
Details PhysProp
Record name Farnesol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02509
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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